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Compound Name:
(acetyloxy)phenyllethyl]-

Cat. No.: B084913

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-, also known as N,O-Diacetyltyramine, is a
fungal metabolite with a range of observed biological activities. This document provides a
comprehensive technical overview of its chemical characteristics, biological effects, and
potential mechanisms of action, based on available scientific literature. It is intended to serve
as a foundational resource for researchers and professionals in drug development and related
scientific fields.

Chemical and Physical Properties

N,O-Diacetyltyramine is a derivative of tyramine, a biogenic amine. The acetylation of both the
amino and the phenolic hydroxyl groups of tyramine results in this compound. Its chemical and
physical properties are summarized in the table below.
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Property Value Source

4-(2-acetamidoethyl)phenyl
IUPAC Name L4 yhphenyl PubChem[1]
acetate

N,O-Diacetyltyramine, N-[2-[4-
(acetyloxy)phenyl]ethyllacetam

Synonyms ide, Acetamide, N-(p- PubChem[1]
hydroxyphenethyl)-, acetate
(ester)
CAS Number 14383-56-3 Cheméo[2]
Molecular Formula C12H1s5NOs PubChem[1]
Molecular Weight 221.25 g/mol PubChem[1]
LogP (Octanol/Water) 2.131 (Crippen Calculated) Cheméo

N -2.41 (Log10 of Water solubility
Water Solubility ) ) Cheméo
in mol/l, Crippen Calculated)

Kovats Retention Index 1950 (Standard non-polar) PubChem

Biological Activity

N,O-Diacetyltyramine has demonstrated a broad spectrum of biological activities, including
antibacterial, antifungal, cytotoxic, and larvicidal effects.

Antibacterial and Antifungal Activity

The compound is active against a variety of bacteria and fungi. The minimum inhibitory
concentrations (MICs) are summarized below.

Organism Type MIC Range (pg/mL)
Bacteria 8-128
Fungi 64 - 256
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Cytotoxic Activity

N,O-Diacetyltyramine exhibits cytotoxicity against several human cancer cell lines.

Effective Concentration

Cell Line Description

Range (nM)
MDA-MB-231 Breast adenocarcinoma 10 - 5000
HelLa Cervical adenocarcinoma 10 - 5000
MCF-7 Breast adenocarcinoma 10 - 5000
OAW42 Ovarian adenocarcinoma 10 - 5000

Larvicidal Activity

The compound has shown larvicidal activity against several mosquito species.

Mosquito Species LCso (ppm)
Aedes aegypti 724.8
Anopheles albimanus 403.1
Culex quinquefasciatus 506.7

Potential Mechanisms of Action

The precise mechanisms of action for N,O-Diacetyltyramine have not been fully elucidated.
However, based on the activities of related compounds, several potential pathways can be

proposed.

Cytotoxicity
The cytotoxic effects against cancer cell lines may be mediated through the generation of
Reactive Oxygen Species (ROS). This can lead to DNA damage and the induction of

apoptosis. The precursor molecule, tyramine, has been shown to influence DNA damage-
signaling pathways.
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Caption: Putative mechanism of cytotoxicity via ROS generation.

Antibacterial and Antifungal Activity

The antimicrobial activity may stem from the disruption of the microbial cell membrane. The
lipophilic nature of the compound could facilitate its insertion into the lipid bilayer, leading to
increased permeability and eventual cell lysis.
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Caption: Proposed mechanism of antimicrobial action.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and
characterization of N,O-Diacetyltyramine.

Synthesis of N,O-Diacetyltyramine

This protocol is based on the general acetylation of tyramine.
Materials:

o Tyramine hydrochloride

o Acetic anhydride

o Pyridine (or another suitable base like triethylamine)
e Dichloromethane (DCM) or other suitable solvent

o Saturated sodium bicarbonate solution

e Anhydrous magnesium sulfate

o Standard laboratory glassware and magnetic stirrer
Procedure:

e Suspend tyramine hydrochloride in dichloromethane.

e Add an excess of pyridine (approximately 3-4 equivalents) to the suspension and stir until
the tyramine hydrochloride dissolves.

e Cool the reaction mixture to 0 °C in an ice bath.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b084913?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Slowly add acetic anhydride (approximately 2.5-3 equivalents) dropwise to the stirred
solution.

 Allow the reaction to warm to room temperature and stir for 12-24 hours.
» Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate
solution.

o Separate the organic layer and wash it sequentially with 1M HCI, saturated sodium
bicarbonate solution, and brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude product.

Purification

The crude N,O-Diacetyltyramine can be purified using column chromatography.
Materials:

 Silica gel (60-120 mesh)

e Hexane

o Ethyl acetate

Procedure:

e Prepare a silica gel column using a slurry of silica in hexane.

 Dissolve the crude product in a minimal amount of the eluent.

e Load the dissolved product onto the column.

o Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl
acetate and gradually increasing to 50%).
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e Collect fractions and analyze them by TLC.

« Combine the fractions containing the pure product and evaporate the solvent to obtain
purified N,O-Diacetyltyramine.

Analytical Characterization

The structure and purity of the synthesized compound can be confirmed by various analytical
techniques.

1H and 3C NMR Spectroscopy: To confirm the chemical structure.

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular
formula.

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
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Caption: Experimental workflow for synthesis and characterization.
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Conclusion

Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- (N,O-Diacetyltyramine) is a bioactive
compound with demonstrated antimicrobial, cytotoxic, and larvicidal properties. While its exact
mechanisms of action require further investigation, preliminary evidence suggests the
involvement of oxidative stress and cell membrane disruption. The provided experimental
protocols offer a starting point for its synthesis and characterization, paving the way for further
research into its therapeutic potential. This document serves as a comprehensive resource to
guide future studies and drug development efforts centered on this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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